molecular formula C26H23BO2 B1326255 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane CAS No. 950761-81-6

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Cat. No. B1326255
M. Wt: 378.3 g/mol
InChI Key: RKJWQQVQQVALBZ-UHFFFAOYSA-N
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Description

The compound of interest, 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane, is closely related to a class of compounds that include various substituted 1,3,2-dioxaborolanes. These compounds are characterized by a boron atom within a five-membered ring structure, which includes two oxygen atoms and are often used in organic synthesis and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds typically involves the use of hydroboration reactions, as seen in the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, which was synthesized via rhodium-catalyzed hydroboration . Another example is the synthesis of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which was prepared from a transesterification reaction with o-aminophenol . These methods highlight the versatility and reactivity of the dioxaborolane moiety in various chemical transformations.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined to be monoclinic with specific cell parameters . Similarly, the structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was solved, revealing an orthorhombic space group and a tetracoordinated boron atom . These studies provide detailed insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

The reactivity of the 1,3,2-dioxaborolane ring is a key feature of these compounds. For example, the phosphitylation reagent 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been used in quantitative 31P NMR analysis of hydroxyl groups in lignins, demonstrating the compound's utility in analytical chemistry . The versatility of these compounds in forming various chemical bonds and structures is evident from the diverse range of substituted dioxaborolanes that have been synthesized and characterized.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives are influenced by their molecular structure. For instance, the presence of the boron atom can impart Lewis acidity to the compound, which can be exploited in various chemical reactions . The polymorphism observed in pyrene-2,7-bis(4,4,5,5-tetramethyl-[1,3,2]dioxaborolane) indicates that these compounds can exhibit different physical states under varying conditions, which is important for their application in materials science . Additionally, the ability to form co-crystals with other substances, such as toluene and hexafluorobenzene, suggests potential for these compounds in the development of new materials with tailored properties .

Scientific Research Applications

Organic Solar Cell Applications

The compound 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis of low band gap polymers for organic solar cell (OSC) applications. These polymers, synthesized by Suzuki polycondensation, demonstrate thermal stability and narrow optical band gaps, making them suitable for use in OSC applications. The best power conversion efficiency was observed in polymer blend solar cells, reaching up to 1.96% (Meena, Mohammad, Dutta, & Jacob, 2018).

Nanoparticle Fabrication for Fluorescence Emission

This compound is integral in the synthesis of heterodifunctional polyfluorenes, which form nanoparticles with bright fluorescence emission. These nanoparticles, when dispersed in water, exhibit high quantum yields and can have their emission wavelength tuned for specific applications (Fischer, Baier, & Mecking, 2013).

Electron Transport Material Synthesis

The compound is also used in the practical synthesis of electron transport materials (ETMs). An efficient synthesis method for a key intermediate of ETMs was developed, which could further facilitate the synthesis of other triphenylene-based ETMs and host materials (Xiangdong et al., 2017).

Perovskite Solar Cells

Perylene diimide-based polymers synthesized using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used as hole transporting materials in perovskite solar cells. These polymers, with broad absorption spectra, showed potential as alternatives to conventional materials used in solar cells (Meena, Chhillar, Pathak, Roose, & Jacob, 2020).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-perylen-3-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJWQQVQQVALBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

CAS RN

950761-81-6
Record name 4,4,5,5-Tetramethyl-2-(3-perylenyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Shin, GE Lim, N Sylvianti, MA Marsya… - … Crystals and Liquid …, 2016 - Taylor & Francis
A series of small-molecules (SMs) based on coplanar perylene unit coupled with diketopyrrolopyrrole chromophoric core exhibit broad absorption in the range of 500–800 nm and …
Number of citations: 3 www.tandfonline.com
J Brückmann, C Müller, I Friedländer… - … A European Journal, 2022 - Wiley Online Library
The ambitious goal of artificial photosynthesis is to develop active systems that mimic nature and use light to split water into hydrogen and oxygen. Intramolecular design concepts are …
WS Han, BS Veldkamp, SM Dyar, SW Eaton… - Tetrahedron, 2017 - Elsevier
We report the synthesis and photophysical characterization of isomeric donor-acceptor 1 -acceptor 2 (D-A 1 -A 2 ) triads each comprising a perylene donor (D) connected by a xylene …
Number of citations: 2 www.sciencedirect.com
Y Li - 2015 - rex.libraries.wsu.edu
I would like to thank the Dr. Wen-Ji Dong and Washington State University for their financial support in the past four years, which provides me with the opportunity to pursue a Ph. D. …
Number of citations: 2 rex.libraries.wsu.edu
박종현 - 2015 - repository.pknu.ac.kr
Figure I-1. 년도별 태양전지 관련 특허 출원 건수. Figure I-2. 유기태양전지 관련 특허 통계. Figure I-3. 유기태양전지의 일반적인 구조. Figure I-4. 광활성층의 Bulk Hetero Junction 구조. …
Number of citations: 0 repository.pknu.ac.kr

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